N,N-Dimethyl-4-nitrosoaniline
Overview
Description
N,N-dimethyl-4-nitrosoaniline is the 4-nitroso derivative of N,N-dimethylaniline. It is a N,N-dimethylaniline and a nitroso compound.
P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested.
Scientific Research Applications
Electronic Structures and Molecular Conformations : It's used to study electronic structures and molecular conformations of N-benzylideneanilines (R. Akaba et al., 1980).
Properties of p-dimethylamino-N-thiosulphinylaniline : It has potential applications in the study of p-dimethylamino-N-thiosulphinylaniline's properties (D. Barton & M. Robson, 1974).
Synthesis of Amines and Nitro Compounds : Useful in synthesizing various amines and nitro compounds, with high efficiency using TiO2 supported nano-Pd catalysts under UV irradiation (Lina Zhang et al., 2015).
Nitration of Aromatic Amines : Utilized for studying the nitration of aromatic amines (Fatima Al-Omran & John H. Ridd, 1983).
Nitrosamine-Induced Carcinogenesis : Employed in studies on nitrosamine-induced carcinogenesis in rats (P. Swann & P. Magee, 1968).
Energy Harvesting and Solid-State Blue Emitters : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid fibers show promise for energy harvesting and as solid-state blue emitters due to high piezoelectric output response and solid-state blue fluorescence (Rosa M F Baptista et al., 2022).
DNA Methylation in Cultured Mammalian Cells : It rapidly methylates nucleic acids in cultured mammalian cells, with greater extent in higher thiol-content cells (P. D. Lawley & C. J. Thatcher, 1970).
Non-linear Optical Organic Materials : Derivatives of N,N-dimethyl-4-nitroaniline are model compounds for non-linear optical organic materials (O. Borbulevych et al., 2002).
Formation of Complex Salts : Reacts with benzoyl chloride to form complex salts with hybrid nitrenium ions and iminium ions, yielding new carbon-nitrogen bonds (L. Greci et al., 2003).
Evidence Against Through-Resonance Concept : Provides structural evidence against the classical concept of through-resonance, emphasizing the importance of the quinoid structure with full charge transfer from the amine to the nitro group (T. M. Krygowski & J. Maurin, 1989).
Water Treatment : Studied for degradation in a dielectric barrier discharge plasma reactor for water treatment (Dong-Seog Kim & Young-Seek Park, 2011).
Peroxide Bleaching Processes : Investigated for its oxidation in hydrogen peroxide at 50°, showing a correlation with hydroxyl radical concentration and final pulp brightness after alkaline stage (G. Hobbs & J. Abbot, 1994).
Molecular Complex Formation : Forms a molecular complex with 2-[4-dimethylamino]-3-oxo-N-phenylbutanamide, linked by hydrogen bond and α-α interactions (K. Lewiński et al., 1993).
Carcinogen in Industrial Use : Identified as a carcinogen through proposed industrial use (P. D. Lawley, 1983).
Solvent Influence on Dipole Moment and Charge-Transfer Effects : The dipole moment in N,N-dimethyl-p-nitrosoaniline strongly depends on solvent polarity, affecting intramolecular electron donor-acceptor interaction (Z. Pawelka, 1988).
Blocking Formation of Carcinogenic Compounds : Ascorbic acid can block the formation of carcinogenic N-nitroso compounds by reacting with various compounds, reducing the risk of drug-induced carcinogenesis (S. Mirvish et al., 1972).
Solvent Effect on Internal Rotation : The effect of solvent on the barrier to internal rotation in N,N-dimethyl-p-nitrosoaniline is small (A. Furness et al., 1975).
Metabolism by Prostaglandin H Synthase : Prostaglandin H synthase metabolizes N,N-dimethyl-4-aminoazobenzene through a one-electron oxidation mechanism, producing free radicals (M. Stiborová et al., 1997).
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl-4-nitrosoaniline is singlet oxygen . Singlet oxygen is a high-energy form of oxygen, and it plays a crucial role in various biological and chemical reactions .
Mode of Action
This compound interacts with singlet oxygen through a process known as oxidation . This interaction results in the bleaching of this compound .
Biochemical Pathways
The interaction between this compound and singlet oxygen affects the oxidation-reduction pathway . The oxidation of this compound by singlet oxygen leads to a reduction in its absorption at 438nm .
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the bleaching of the compound . This bleaching, observed as a reduction in absorption at 438nm, is a result of the oxidation process involving singlet oxygen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of imidazole enhances the detection of singlet oxygen . Furthermore, the compound should be stored at room temperature and protected from sunlight to maintain its stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-4-nitrosoaniline plays a significant role in biochemical reactions, particularly in the detection of singlet oxygen . Singlet oxygen reacts with imidazole, leading to the bleaching of this compound via oxidation . This bleaching is observed as a reduction in the absorption at 438nm .
Cellular Effects
The primary cellular effect of this compound is its interaction with singlet oxygen, leading to its bleaching . This interaction can influence cell function, particularly in cells where the production or presence of singlet oxygen is significant .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its oxidation by singlet oxygen . This reaction results in the bleaching of this compound, which can be measured as a decrease in absorption at 438nm .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in detecting singlet oxygen
Metabolic Pathways
Its primary known biochemical role is in the detection of singlet oxygen .
Subcellular Localization
Its known biochemical role involves the detection of singlet oxygen , which can be produced in various cellular compartments.
Properties
IUPAC Name |
N,N-dimethyl-4-nitrosoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWLCATCRTSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | P-NITROSODIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3275 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42344-05-8 (mono-hydrochloride) | |
Record name | N,N-Dimethyl-p-nitrosoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025138 | |
Record name | N,N-Dimethyl-4-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested., Green solid; [Merck Index] Green crystalline powder; [MSDSonline] | |
Record name | P-NITROSODIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3275 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-Dimethyl-p-nitrosoaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6378 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ALC, ETHER, SOL IN FORMAMIDE | |
Record name | P-NITROSODIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3275 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-DIMETHYL-P-NITROSOANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.145 (NTP, 1992) - Denser than water; will sink, 1.145 @ 20 °C | |
Record name | P-NITROSODIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3275 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-DIMETHYL-P-NITROSOANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.4 [mmHg] | |
Record name | N,N-Dimethyl-p-nitrosoaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6378 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
GREEN PLATES OR LEAFLETS, GREENISH-YELLOW SOLID | |
CAS No. |
138-89-6 | |
Record name | P-NITROSODIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3275 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-Dimethyl-4-nitrosoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-p-nitrosoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-nitrosoaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,N-dimethyl-4-nitroso- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyl-4-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-nitrosoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROSO-N,N-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726V2ETM9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N-DIMETHYL-P-NITROSOANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198.5 to 200.3 °F (NTP, 1992), 92.5-93.5 °C | |
Record name | P-NITROSODIMETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3275 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-DIMETHYL-P-NITROSOANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.